Product packaging for KDOAM-25 trihydrochloride(Cat. No.:)

KDOAM-25 trihydrochloride

Cat. No.: B12423575
M. Wt: 416.8 g/mol
InChI Key: DXHSLCAHOGWDPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Role of Histone Modifications in Gene Regulation

Within the eukaryotic cell nucleus, DNA is tightly packaged into a complex structure known as chromatin. The fundamental unit of chromatin is the nucleosome, which consists of a segment of DNA wound around a core of eight histone proteins. biomodal.comgenemod.net These histone proteins have tail-like structures that can be chemically modified in various ways, including acetylation, methylation, phosphorylation, and ubiquitination. nih.govbiomodal.com

These modifications act as a "histone code" that influences chromatin structure and gene accessibility. For instance, histone acetylation generally neutralizes the positive charge of lysine (B10760008) residues, weakening the interaction between histones and DNA. This leads to a more relaxed chromatin structure, making genes more accessible for transcription. nih.govbiomodal.com Conversely, histone methylation can lead to either gene activation or repression, depending on which lysine or arginine residue is methylated and the degree of methylation (mono-, di-, or tri-methylation). nih.gov For example, the methylation of histone H3 at lysine 4 (H3K4) is typically associated with active gene transcription, while methylation at H3K9 or H3K27 is often linked to gene silencing. nih.gov

Overview of Histone Lysine Demethylases (KDMs)

For a long time, histone methylation was considered a permanent mark. However, the discovery of histone lysine demethylases (KDMs) revealed that this modification is dynamic and reversible. nih.gov KDMs are "eraser" enzymes that remove methyl groups from lysine residues on histones, thereby playing a critical role in modulating gene expression. nih.govnih.gov There are two main families of KDMs, distinguished by their catalytic mechanisms.

The largest family of KDMs contains a conserved Jumonji C (JmjC) domain. nih.govpnas.org These enzymes utilize a mechanism dependent on Fe(II) and α-ketoglutarate as cofactors to catalyze the demethylation of mono-, di-, and trimethylated lysine residues. pnas.orgresearchgate.net The JmjC domain forms a catalytic pocket that facilitates this reaction. pnas.org This family is diverse and is further divided into several subfamilies based on their structure and substrate specificity, targeting different methylated lysine sites on histones. nih.govpnas.org

A prominent subfamily of JmjC domain-containing demethylases is the KDM5 family, also known as JARID1. nih.govnih.gov This family comprises four members in humans: KDM5A, KDM5B, KDM5C, and KDM5D. nih.gov The primary function of KDM5 enzymes is to remove di- and trimethyl marks from H3K4, a histone mark associated with transcriptionally active genes. nih.govnih.govnih.gov Consequently, KDM5 proteins are generally considered to be transcriptional repressors. biologists.com The compound KDOAM-25 is a potent inhibitor of all four KDM5 family members. targetmol.commedchemexpress.comimmunomart.com

Table 1: Inhibitory Activity of KDOAM-25

TargetIC₅₀ (nM)
KDM5A71
KDM5B19
KDM5C69
KDM5D69

This table shows the half-maximal inhibitory concentration (IC₅₀) values of KDOAM-25 for each of the four KDM5 isoforms, indicating its high potency. targetmol.commedchemexpress.comimmunomart.com

While all KDM5 isoforms share the ability to demethylate H3K4, they exhibit distinct expression patterns and biological roles. nih.gov

KDM5A (JARID1A/RBP2) and KDM5B (JARID1B/PLU-1) are located on autosomal chromosomes and are key regulators of development and differentiation. nih.govmdpi.com They have been shown to be involved in processes like cell cycle control, DNA damage response, and cellular senescence. biologists.comfrontiersin.org

KDM5C (JARID1C/SMCX) is encoded on the X chromosome and is ubiquitously expressed, playing a crucial role in neural development. nih.gov Mutations in KDM5C are linked to X-linked intellectual disability. nih.govgrantome.com It also functions at enhancers to maintain the integrity of epigenetic regulatory pathways. frontiersin.org

KDM5D (JARID1D/SMCY) is located on the Y chromosome and shows more tissue-specific expression. nih.govnih.gov

Given their fundamental role in regulating gene expression, it is not surprising that the dysregulation of KDM5 enzymes is implicated in various diseases, particularly cancer. nih.govnih.govpatsnap.com

Overexpression of KDM5A and KDM5B has been observed in several types of cancer, including breast, lung, and prostate cancer. nih.govpatsnap.com In these contexts, their activity can lead to the repression of tumor suppressor genes, promotion of cancer cell proliferation, and the development of drug resistance. nih.govnih.gov For example, KDM5B overexpression has been linked to aggressive, metastatic triple-negative breast cancer. nih.govnih.gov The inhibition of KDM5 enzymes is therefore being explored as a potential therapeutic strategy to reactivate tumor suppressor genes and halt cancer progression. nih.govpatsnap.com The development of selective inhibitors like KDOAM-25, which can increase global H3K4 methylation and impair the proliferation of cancer cells like multiple myeloma MM1S cells, provides a valuable chemical tool for studying these disease mechanisms. targetmol.commedchemexpress.comimmunomart.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H28Cl3N5O2 B12423575 KDOAM-25 trihydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H28Cl3N5O2

Molecular Weight

416.8 g/mol

IUPAC Name

2-[[[2-[2-(dimethylamino)ethyl-ethylamino]-2-oxoethyl]amino]methyl]pyridine-4-carboxamide;trihydrochloride

InChI

InChI=1S/C15H25N5O2.3ClH/c1-4-20(8-7-19(2)3)14(21)11-17-10-13-9-12(15(16)22)5-6-18-13;;;/h5-6,9,17H,4,7-8,10-11H2,1-3H3,(H2,16,22);3*1H

InChI Key

DXHSLCAHOGWDPM-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN(C)C)C(=O)CNCC1=NC=CC(=C1)C(=O)N.Cl.Cl.Cl

Origin of Product

United States

Kdoam 25 Trihydrochloride As a Selective Kdm5 Inhibitor

Discovery and Structural Basis of KDM5 Inhibition by KDOAM-25

The development of KDOAM-25 stemmed from efforts to improve upon earlier classes of KDM inhibitors. Researchers sought to create a compound with enhanced potency, selectivity, and cellular activity. The journey to KDOAM-25 began with the exploration of aminomethylpyridines, which showed some preference for the KDM4 and KDM5 subfamilies. This line of inquiry led to the synthesis of KDOAM-25, a compound designed to overcome the limitations of its predecessors, such as the instability of ester prodrugs. nih.gov

Structural studies have been pivotal in understanding how KDOAM-25 exerts its inhibitory effect. Crystallization of KDOAM-25 in complex with the JmjN-JmjC-linked construct of KDM5B has revealed the precise binding interactions. A key feature of this interaction is the shift of the tyrosine residue Y425 in the carboxylate-binding pocket. This movement allows for an inverse hydrogen bond interaction with the carboxamide group of KDOAM-25, a distinct feature compared to earlier compounds and a potential contributor to its selectivity for the KDM5 family. nih.gov

Biochemical Characterization of KDM5 Inhibition

The inhibitory activity of KDOAM-25 has been extensively characterized through biochemical assays, revealing its potency, selectivity, and comparative profile against other inhibitors.

Inhibitory Potency and Selectivity Profile across KDM5 Isoforms

KDOAM-25 demonstrates potent inhibition across all four isoforms of the KDM5 family (KDM5A, KDM5B, KDM5C, and KDM5D), with IC50 values in the nanomolar range. Notably, it displays the strongest activity against KDM5B. In vitro biochemical assays have established its high selectivity for the KDM5 subfamily, with significantly less activity against other 2-oxoglutarate (2-OG) dependent oxygenases. nih.govnih.gov This selectivity is crucial for its use as a specific chemical probe to investigate the biological functions of the KDM5 enzymes.

Inhibitory Potency of KDOAM-25 against KDM5 Isoforms

KDM5 Isoform IC50 (nM)
KDM5A 71
KDM5B 19
KDM5C 69
KDM5D 69

This table presents the half-maximal inhibitory concentration (IC50) values of KDOAM-25 for each of the KDM5 isoforms, demonstrating its potent, low nanomolar inhibition.

Comparative Analysis with Other KDM5 Inhibitors

When compared to other known KDM5 inhibitors, KDOAM-25 exhibits a distinct profile. Its development was an evolution from compounds like KDOAM-20 (also known as KDM5-C49). While KDM5-C49 is also a potent KDM5 inhibitor, KDOAM-25 was designed to have improved properties, including enhanced selectivity over the KDM4C subfamily. nih.gov

Another well-characterized KDM5 inhibitor is CPI-455, which also shows pan-KDM5 inhibition with a reported IC50 of 10 nM for KDM5A. researchgate.netselleckchem.com The availability of multiple potent and selective inhibitors like KDOAM-25 and CPI-455, each with potentially different off-target profiles, provides valuable tools for researchers to dissect the specific roles of the KDM5 family in various biological processes.

Comparative Inhibitory Potency of KDM5 Inhibitors

Compound KDM5A IC50 (nM) KDM5B IC50 (nM) KDM5C IC50 (nM)
KDOAM-25 71 19 69
KDM5-C49 25 30 59
CPI-455 10 Data not available Data not available

This table provides a comparative view of the IC50 values for KDOAM-25 and other notable KDM5 inhibitors against different KDM5 isoforms, highlighting the variations in potency.

Molecular Mechanism of Action

The mechanism by which KDOAM-25 inhibits KDM5 enzymes has been elucidated through mechanistic and binding studies.

Competitive Inhibition of Demethylation Reaction

KDOAM-25 functions as a competitive inhibitor with respect to the 2-oxoglutarate (2-OG) cofactor. selleckchem.com The KDM5 enzymes are 2-OG and Fe(II)-dependent oxygenases. KDOAM-25 competes with 2-OG for binding to the active site of the enzyme, thereby preventing the demethylation of its histone substrate, primarily histone H3 lysine (B10760008) 4 trimethylation (H3K4me3).

Direct Binding Interactions with KDM5 Enzymes

Direct binding of KDOAM-25 to KDM5 enzymes has been experimentally confirmed. Techniques such as drug affinity responsive target stability (DARTS) and microscale thermophoresis (MST) have demonstrated a direct interaction between KDOAM-25 and KDM5B. The structural data from co-crystallization studies further solidifies the understanding of this direct binding, revealing the specific amino acid residues within the KDM5B active site that are crucial for the interaction and inhibition. nih.gov

Impact on Global and Locus-Specific Histone H3 Lysine 4 Methylation (H3K4me3)

KDOAM-25, as a potent and selective inhibitor of the KDM5 family of enzymes, directly influences the epigenetic landscape by modulating the levels of histone H3 lysine 4 trimethylation (H3K4me3). nih.govox.ac.uk The KDM5 family (also known as JARID1) are Fe²⁺ and 2-oxoglutarate (2-OG) dependent oxygenases that specifically remove the trimethyl mark from H3K4 (H3K4me3), a histone modification generally associated with active gene transcription. nih.govox.ac.uknih.gov By inhibiting these demethylases, KDOAM-25 prevents the removal of this mark, leading to an increase in H3K4me3 levels. nih.gov

Global H3K4me3 Levels

Research across various human cell lines has consistently demonstrated the ability of KDOAM-25 to increase global levels of H3K4me3. nih.govaacrjournals.org In multiple myeloma MM1S cells, treatment with KDOAM-25 results in an enhanced global H3K4 methylation. ox.ac.uknih.govmedchemexpress.commedchemexpress.com Specifically, spike-in quantification following chromatin immunoprecipitation followed by parallel sequencing (ChIP-seq) revealed that treating MM1S cells with 50 μM KDOAM-25 led to approximately a twofold increase in H3K4me3 compared to the vehicle control. medchemexpress.comresearchgate.netmedchemexpress.com

The effect is not limited to myeloma cells. In HeLa cells engineered to overexpress KDM5B, KDOAM-25 treatment led to a corresponding increase in H3K4me3 levels. nih.gov Similarly, studies in MCF-7 breast cancer cells showed that KDOAM-25 could induce a slight, yet significant, increase in H3K4me3 levels, particularly at lower concentrations. researchgate.netresearchgate.net Furthermore, in a model of acquired resistance to MEK inhibitors in uveal melanoma (OMM1-R cells), treatment with KDOAM-25 also resulted in the upregulation of H3K4me3. nih.govnih.gov The consistent observation of increased H3K4me3 across different cancer cell types underscores the compound's on-target effect of inhibiting KDM5 demethylase activity. nih.gov

Summary of KDOAM-25 Effect on Global H3K4me3 Levels in Various Cell Lines
Cell LineCancer TypeObserved Effect on H3K4me3Reference
MM1SMultiple MyelomaApprox. 2-fold increase researchgate.net
HeLaCervical CancerIncrease in KDM5B overexpression system nih.gov
MCF-7Breast CancerSlight increase at lower concentrations researchgate.net
OMM1-RUveal Melanoma (MEK-inhibitor resistant)Upregulation nih.govnih.gov

Locus-Specific H3K4me3 Levels

Beyond elevating global H3K4me3, KDOAM-25 induces changes in the distribution of this mark at specific genomic loci, most notably at transcription start sites (TSS). ox.ac.uknih.gov The primary function of KDM5 enzymes is to demethylate H3K4me3 at these promoter regions. nih.govaacrjournals.org Inhibition of this activity by KDOAM-25 leads to the accumulation of H3K4me3 at the TSS of numerous genes. nih.govresearchgate.net

ChIP-seq analysis in MM1S multiple myeloma cells treated with KDOAM-25 confirmed that the increase in H3K4me3 is a global phenomenon that occurs at the TSS of a wide array of genes. researchgate.net This includes genes associated with essential cellular functions, often termed "housekeeping" genes, such as β-actin (ACTB). researchgate.net The effect is also observed at the TSS of genes that play critical roles in cell cycle regulation, including both pro-proliferative genes like cyclin D1 (CCND1) and anti-proliferative genes such as the cyclin-dependent kinase inhibitor 1a (CDKN1A). researchgate.net This broad, locus-specific increase in the H3K4me3 active mark at gene promoters is a direct consequence of KDM5 inhibition by KDOAM-25. nih.govresearchgate.net

Biochemical Inhibitory Activity of KDOAM-25
TargetIC₅₀ (nM)Reference
KDM5A71 medchemexpress.commedchemexpress.commedchemexpress.com
KDM5B19 medchemexpress.commedchemexpress.commedchemexpress.com
KDM5C69 medchemexpress.commedchemexpress.commedchemexpress.com
KDM5D69 medchemexpress.commedchemexpress.commedchemexpress.com

Cellular and Molecular Effects of Kdoam 25 in Preclinical Models

Impact on Cell Proliferation and Viability

KDOAM-25 has demonstrated anti-proliferative and cytotoxic effects across a range of cancer cell lines, with its efficacy varying depending on the cell type and experimental conditions.

In the context of multiple myeloma, KDOAM-25 has been shown to impair the proliferation of MM1S cells. nih.govnih.gov Treatment with the compound leads to a reduction in cell viability, although this effect is observed after a delay. Specifically, after 5 to 7 days of treatment, KDOAM-25 reduced the viability of MM1S cells with an IC₅₀ of approximately 30 μM. nih.govresearchgate.net In contrast, minimal impact on cell viability was noted after only 3 days of exposure. nih.gov It is noteworthy that this decreased viability was not consistently observed in a range of other multiple myeloma cell lines or in a cell line derived from human mesenchymal stem cells. nih.govresearchgate.net The primary mechanism behind this is the inhibition of KDM5 enzymes, which leads to increased global H3K4 methylation at transcriptional start sites and subsequently impaired proliferation. nih.govmedchemexpress.comnih.gov

Table 1: Effect of KDOAM-25 on MM1S Cell Viability
Cell LineParameterValueTreatment Duration
MM1SIC₅₀~30 μM5-7 days

KDOAM-25 has shown significant activity in uveal melanoma (UM) cell lines, particularly those resistant to MEK inhibitors. nih.govnih.gov In MEK-inhibitor resistant OMM1-R and 92.1-R cell lines, KDOAM-25 robustly inhibited cell viability and colony formation capabilities. nih.govnih.gov For instance, a lower concentration of KDOAM-25 was sufficient to abolish the colony formation of 92.1-R cells, while the same concentration had no effect on the parental, non-resistant 92.1-P cells. nih.gov This suggests that KDOAM-25 may be a potential therapeutic agent for overcoming MEK resistance in UM patients. nih.govnih.gov

The effects of KDOAM-25 have also been explored in breast cancer cell lines. In MCF-7 cells, treatment with KDOAM-25 led to an increased sensitivity to irradiation. researchgate.net The compound has also been shown to inhibit the proliferation of triple-negative breast cancer (TNBC) cells. researchgate.net Furthermore, in the MDA-MB-453 TNBC cell line, which has lower sensitivity to KDM5B inhibitors, suboptimal concentrations of KDOAM-25 synergized with the chemotherapy drug doxorubicin (B1662922) to inhibit cell growth. researchgate.net

Cell Cycle Regulation and Apoptosis Induction

KDOAM-25 influences cell fate by modulating cell cycle progression and, in some contexts, by inducing programmed cell death.

A key molecular effect of KDOAM-25 in multiple myeloma cells is the induction of cell cycle arrest. researchgate.net Treatment of MM1S cells with the compound resulted in a G1 cell-cycle arrest, characterized by a significantly increased proportion of cells in the G1 phase and a corresponding decrease in the proportion of cells in the G2 phase. nih.govmedchemexpress.comresearchgate.net This arrest in cell cycle progression contributes to the compound's anti-proliferative effects in this cell line. researchgate.net

Table 2: Impact of KDOAM-25 on MM1S Cell Cycle Distribution
Cell LineTreatmentEffect on Cell Cycle Phase
MM1SKDOAM-25Significant increase in G1 phase population
Decrease in G2 phase population

The ability of KDOAM-25 to induce apoptosis appears to be cell-type dependent. In MEK-resistant uveal melanoma cells (OMM1-R), KDOAM-25 significantly promoted cell death. nih.govnih.gov Flow cytometric analysis confirmed an increased percentage of apoptotic cells (Annexin-V positive) following treatment. nih.gov Similarly, while KDOAM-25 alone did not induce significant apoptosis in the MDA-MB-453 breast cancer cell line, it worked synergistically with doxorubicin to induce apoptosis. researchgate.net In contrast, in MM1S multiple myeloma cells, the observed G1 arrest was not accompanied by an increase in the proportion of cells in the apoptotic sub-G1 phase, indicating that apoptosis is not the primary mechanism of action in this specific cell line. nih.govmedchemexpress.comresearchgate.net

Epigenetic Remodeling and Gene Expression Modulation

KDOAM-25 (trihydrochloride) functions as a potent and selective inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, which are responsible for removing methyl groups from histone H3 at lysine (B10760008) 4 (H3K4). researchgate.netmedchemexpress.comnih.gov This inhibition triggers significant changes in the epigenetic landscape of cancer cells, leading to altered gene expression patterns.

Elevation of H3K4me3 Levels at Transcription Start Sites

A primary molecular effect of KDOAM-25 is the prevention of H3K4 trimethylation (H3K4me3) demethylation. nih.gov H3K4me3 is a key epigenetic mark predominantly found at the transcription start sites (TSS) of active genes. nih.govresearchgate.netnih.govnih.gov By inhibiting the KDM5 family of enzymes, KDOAM-25 leads to a global increase in H3K4me3 levels within the cell. medchemexpress.comnih.gov

In preclinical studies involving multiple myeloma (MM1S) cells, treatment with KDOAM-25 resulted in an approximate doubling of H3K4me3 levels. medchemexpress.comnih.gov This accumulation of H3K4me3 was observed globally, including at the TSS of various genes, such as those considered "housekeeping" genes like β-actin (ACTB), pro-proliferative genes like cyclin D1 (CCND1), and anti-proliferative genes like cyclin-dependent kinase inhibitor 1a (CDKN1A). nih.gov Similarly, studies in MCF-7 breast cancer cells demonstrated that KDOAM-25 treatment increases H3K4me3 levels. researchgate.net This elevation of a critical activating histone mark at gene promoters is a foundational aspect of the compound's mechanism of action. nih.gov

Table 1: Inhibitory Activity of KDOAM-25 against KDM5 Family Enzymes

Enzyme TargetIC₅₀ (nM)
KDM5A71
KDM5B19
KDM5C69
KDM5D69
IC₅₀ values represent the concentration of KDOAM-25 required to inhibit 50% of the enzyme's activity in vitro. medchemexpress.com

Modulation of H3K27ac Levels

In addition to its direct impact on H3K4me3, KDOAM-25 has been shown to modulate the levels of another critical histone mark, H3K27 acetylation (H3K27ac). nih.govnih.gov In studies involving MEK inhibitor-resistant uveal melanoma cells, treatment with KDOAM-25 led to an upregulation of both H3K4me3 and H3K27ac. nih.govnih.gov The increase in these histone marks is associated with the compound's ability to promote cell death and inhibit the viability of these drug-resistant cancer cells. nih.govnih.gov This suggests that the epigenetic remodeling induced by KDOAM-25 is not limited to H3K4 methylation but also extends to other histone modifications involved in transcriptional regulation.

Transcriptional Impact on Downstream Target Genes

The KDOAM-25-induced alterations in H3K4me3 and H3K27ac levels directly influence the transcription of downstream target genes. nih.govresearchgate.net The global increase in the H3K4me3 activation mark at transcription start sites affects a wide array of genes. nih.gov In multiple myeloma cells, this epigenetic shift is associated with a G1 cell-cycle arrest, indicating an impact on genes that regulate cell cycle progression. medchemexpress.comnih.gov The compound was observed to decrease the proportion of cells in the G2 phase while increasing the proportion in the G1 phase. nih.gov The altered expression of genes such as the pro-proliferative CCND1 and the anti-proliferative CDKN1A further underscores the compound's impact on the cellular transcriptional landscape. nih.gov

Overcoming Drug Resistance in Preclinical Cancer Models

A significant finding in preclinical research is the ability of KDOAM-25 to counteract acquired drug resistance in specific cancer models. This has been notably demonstrated in the context of MEK inhibitor resistance in uveal melanoma.

KDOAM-25 in MEK Inhibitor-Resistant Uveal Melanoma Cells

Uveal melanoma (UM) often develops resistance to MEK inhibitors like trametinib (B1684009). nih.gov In preclinical models, UM cell lines (92.1 and OMM1) were cultured to develop resistance to trametinib (designated 92.1-R and OMM1-R). nih.govnih.gov When these resistant cells were treated with KDOAM-25, a significant suppression of cell viability was observed. nih.gov Furthermore, KDOAM-25 treatment abolished the colony-forming ability of the resistant 92.1-R cells and promoted apoptosis in OMM1-R cells. nih.govnih.gov These findings highlight the potential of KDOAM-25 to overcome acquired resistance to targeted therapy in this cancer type. nih.gov

Table 2: Effects of KDOAM-25 on MEK Inhibitor-Resistant Uveal Melanoma Cells

Cell Line ModelEffect of KDOAM-25 TreatmentFinding
92.1-R (Trametinib-Resistant)Cell ViabilitySignificantly suppressed nih.gov
92.1-R (Trametinib-Resistant)Colony FormationAbolished nih.gov
OMM1-R (Trametinib-Resistant)Cell Viability & Colony FormationRobustly inhibited nih.gov
OMM1-R (Trametinib-Resistant)Apoptosis (Cell Death)Significantly promoted nih.govnih.gov

Mechanisms of Resistance Overcoming

The mechanism by which KDOAM-25 overcomes MEK inhibitor resistance in uveal melanoma is linked to its primary function as a KDM5 inhibitor. nih.gov The KDM5B enzyme was identified as a key target in this process. nih.govnih.gov Research showed that KDOAM-25 directly binds to and interacts with KDM5B. nih.govnih.gov

In the resistant UM cells, KDOAM-25's inhibition of KDM5B leads to the upregulation of both H3K4me3 and H3K27ac. nih.gov This epigenetic reprogramming is believed to re-sensitize the cancer cells to the effects of MEK inhibitors. nih.gov The proposed mechanism suggests that by inhibiting KDM5B, KDOAM-25 reverses the epigenetic changes that contribute to drug resistance, thereby restoring the cancer cells' susceptibility to treatment. nih.gov

Preclinical Research Methodologies for Kdoam 25 Investigations

In Vitro Biochemical Assays

Enzyme Inhibition Assays (IC50 determination)

KDOAM-25 has been identified as a potent inhibitor of the lysine-specific demethylase 5 (KDM5) family of enzymes, which are 2-oxoglutarate (2-OG) and Fe(II)-dependent oxygenases responsible for removing methyl groups from histone H3 lysine (B10760008) 4 (H3K4) researchgate.netnih.govresearchgate.net. Enzyme inhibition assays are crucial for quantifying the concentration of KDOAM-25 required to reduce the activity of these enzymes by half, a value known as the half-maximal inhibitory concentration (IC50).

Biochemical assays have demonstrated that KDOAM-25 is a competitive inhibitor with respect to 2-OG for the KDM5 enzymes researchgate.net. It exhibits potent, nanomolar-range inhibition against all four members of the KDM5 family in vitro. Specific IC50 values have been determined, highlighting its strong activity against these epigenetic regulators medchemexpress.commedchemexpress.com.

Enzyme TargetReported IC50 Value (nM)Reference
KDM5A71 medchemexpress.commedchemexpress.com
KDM5B19 medchemexpress.commedchemexpress.com
KDM5C69 medchemexpress.commedchemexpress.com
KDM5D69 medchemexpress.commedchemexpress.com

Selectivity Profiling against Off-Target Enzymes

To establish the specificity of KDOAM-25, its inhibitory activity is assessed against a panel of other enzymes, particularly those that are structurally related or operate through similar mechanisms. KDOAM-25 has shown a high degree of selectivity for the KDM5 subfamily over other 2-OG oxygenases nih.govresearchgate.netresearchgate.net. Research indicates no significant inhibition of other 2-OG oxygenases at concentrations below 4.8 µM researchgate.net. Furthermore, when tested against a broader panel of 55 different receptors and enzymes, KDOAM-25 demonstrated no significant off-target activity, underscoring its specific inhibitory profile towards the KDM5 family nih.govresearchgate.netresearchgate.net.

Cell-Based Assays

Cell Viability and Proliferation Assays (e.g., CCK8, Colony Formation)

Cell-based assays are employed to understand the effect of KDOAM-25 on cell health and growth. In multiple myeloma (MM1S) cells, KDOAM-25 was found to reduce cell viability with an IC50 of approximately 30 µM after a 5 to 7-day treatment period, as measured by a fluorescent cell-viability assay researchgate.netnih.gov.

In studies involving MEK-inhibitor resistant uveal melanoma cell lines (92.1-R and OMM1-R), KDOAM-25 was shown to robustly inhibit cell viability and abolish the capability for colony formation nih.govnih.gov. These assays, which measure the ability of single cells to grow into colonies, indicated that KDOAM-25 effectively suppresses the long-term proliferative potential of these resistant cells nih.govnih.gov.

Cell LineAssay TypeResultReference
MM1S (Multiple Myeloma)Cell ViabilityIC50 ~30 µM researchgate.netnih.gov
92.1-R (Uveal Melanoma)Colony FormationInhibited colony formation nih.gov
OMM1-R (Uveal Melanoma)Cell ViabilitySignificantly suppressed viability nih.gov

Cell Cycle Analysis (Flow Cytometry)

Flow cytometry is a technique used to analyze the distribution of cells throughout the different phases of the cell cycle (G1, S, G2/M). Treatment of MM1S multiple myeloma cells with KDOAM-25 resulted in a G1 cell-cycle arrest researchgate.netnih.gov. This was observed as an increased percentage of cells in the G1 phase and a corresponding decrease in the proportion of cells in the G2 phase researchgate.netnih.gov. In contrast, one study noted that KDOAM-25 did not produce a significant effect on the cell cycle in MCF-7 breast cancer cells within the tested concentration range, suggesting its effects may be cell-type specific researchgate.net.

Apoptosis Detection (Flow Cytometry, Annexin-V/PI)

To determine if the reduction in cell viability is due to programmed cell death, apoptosis detection assays are performed. The Annexin-V/Propidium Iodide (PI) assay is a common flow cytometry-based method for this purpose. In studies with MM1S cells, the observed G1 cell-cycle arrest was not accompanied by an increase in the apoptotic sub-G1 population, indicating that the primary response to the compound in this cell line is cytostatic rather than cytotoxic researchgate.netnih.govmedchemexpress.com.

However, in MEK-resistant uveal melanoma cells (OMM1-R), treatment with KDOAM-25 led to a significant increase in the percentage of apoptotic cells, as detected by Annexin-V staining and flow cytometric analysis nih.govnih.gov. This suggests that KDOAM-25 can induce apoptosis in certain cellular contexts, particularly in overcoming drug resistance nih.govnih.gov.

Immunofluorescence for Histone Modification Levels

Immunofluorescence (IF) assays have been instrumental in visualizing and quantifying the cellular activity of KDOAM-25. This technique provides spatial information on histone modifications within the cell, offering direct evidence of the inhibitor's effect on its target.

In studies utilizing HeLa cells engineered to overexpress FLAG-tagged KDM5B, immunofluorescence was employed to assess the levels of histone 3 lysine 4 trimethylation (H3K4me3). researchgate.net Cells were treated with KDOAM-25, and then stained with specific antibodies against the FLAG-tag (to identify the transfected cells) and H3K4me3. researchgate.net Nuclear staining, typically with DAPI, allows for the localization of these signals within the nucleus.

The results from these assays demonstrated that in cells overexpressing wild-type KDM5B, KDOAM-25 treatment prevented the demethylation of H3K4me3, leading to a measurable increase in the H3K4me3 signal intensity compared to untreated cells. researchgate.net This method allows for the quantification of inhibitor potency by measuring the average histone mark intensity across a population of cells. researchgate.net Such experiments have established that KDOAM-25 effectively inhibits KDM5B activity in a cellular context, with a half-maximal effective concentration (EC₅₀) of approximately 50 μM against KDM5B. researchgate.net The technique is also sensitive enough to show selectivity, as KDOAM-25 showed less potent inhibition against other KDM5 family members like KDM5A and KDM5C in similar cellular assays. researchgate.net

Molecular and Epigenetic Analysis

Western blotting is a fundamental technique used to detect and quantify changes in the levels of specific proteins and histone modifications in cell lysates following treatment with KDOAM-25. This method provides robust, quantitative data on the global levels of histone marks.

In studies involving MCF-7 breast cancer cells, Western blotting was used to analyze bulk chromatin after incubating the cells with varying concentrations of KDOAM-25 for 24 hours. researchgate.netmdpi.com The analysis revealed that KDOAM-25 induces a modest but significant, dose-dependent increase in global H3K4me3 levels. researchgate.net A noticeable effect was observed at concentrations as low as 0.03 μM, with the effect peaking around 1 μM and then diminishing at higher concentrations. researchgate.netsemanticscholar.org This suggests a specific concentration window for the optimal activity of the compound in this cell line. researchgate.net These findings corroborate that KDOAM-25 functions as a KDM5 enzyme inhibitor, leading to an accumulation of its substrate, H3K4me3. mdpi.com

Effect of KDOAM-25 on Relative H3K4me3 Levels in MCF-7 Cells
KDOAM-25 Concentration (µM)Relative H3K4me3 Level (Fold Change vs. Control)Statistical Significance (p-value)
0.03~1.5p < 0.05
0.1~1.5p < 0.05
1~1.5p < 0.05
3Effect lostNot Significant
10Effect lostNot Significant

This interactive table summarizes data indicating a significant increase in H3K4me3 levels at lower concentrations of KDOAM-25, based on quantitative analysis of Western blot experiments. researchgate.net

Chromatin Immunoprecipitation Sequencing (ChIP-seq) is a powerful method used to identify the genome-wide localization of histone modifications. In the context of KDOAM-25 research, ChIP-seq has been employed to map the changes in H3K4me3 distribution across the genome following inhibitor treatment.

This technique involves cross-linking proteins to DNA in cells, shearing the chromatin, and then using an antibody specific to the histone mark of interest (in this case, H3K4me3) to immunoprecipitate the associated DNA fragments. frontiersin.org These DNA fragments are then sequenced and mapped back to the reference genome to reveal the specific genomic regions where the histone mark is located.

Studies on multiple myeloma MM1S cells treated with KDOAM-25 have utilized ChIP-seq to investigate the distribution of H3K4me3 marks. researchgate.netnih.gov The results demonstrated that KDOAM-25 treatment leads to an increased global H3K4 methylation specifically at transcriptional start sites (TSSs). nih.govmedchemexpress.com H3K4me3 is a hallmark of active gene promoters, and its enrichment at TSSs suggests that KDOAM-25-mediated KDM5 inhibition can directly influence the epigenetic landscape of regions critical for gene transcription. frontiersin.orgresearchgate.net This methodology provides a comprehensive, genome-wide view of the epigenetic consequences of KDM5 inhibition by KDOAM-25. researchgate.net

Gene expression analysis, particularly through quantitative Real-Time Polymerase Chain Reaction (RT-PCR), is used to determine how the KDOAM-25-induced epigenetic changes translate into functional alterations in gene transcription. This method quantifies the amount of a specific mRNA transcript, providing a measure of gene activity.

The effect of KDOAM-25 on gene expression has been investigated in various cell lines. For example, in undifferentiated Caco-2 cells, treatment with KDOAM-25 was found to significantly increase the mRNA expression of several genes, including BRCA1, SNAI1, VIM, and CDH1. nih.gov In a separate context, KDOAM-25 treatment also led to a significant increase in the expression of ACE2 mRNA in differentiated Caco-2 cells, while the expression of TMPRSS2 did not change significantly. nih.gov

However, the inhibitor's effect on gene expression can be cell-type specific. In differentiated Caco-2 cells, KDOAM-25 did not alter the expression of a panel of genes including BRCA1, CDH1, TP53, SNAI1, VIM, and UGCG, whose expression has been previously linked to KDM5 activity. nih.gov This highlights the context-dependent nature of KDOAM-25's impact on gene transcription, which can be precisely quantified using RT-PCR.

Genetic Manipulation Techniques in Cell Models

To investigate the functional consequences of KDM5B inhibition by KDOAM-25 in a cellular context, genetic manipulation techniques are employed. Specifically, the CRISPR/Cas9 system has been used to achieve targeted knockdown of the KDM5B gene in uveal melanoma cell lines. nih.govnih.gov By comparing the effects of KDOAM-25 treatment with the genetic knockdown of KDM5B, researchers can ascertain whether the pharmacological effects of the compound are indeed mediated through the inhibition of its intended target. Studies have shown that the knockdown of KDM5B robustly suppressed cell viability in MEK-inhibitor resistant uveal melanoma cells, mirroring the effects observed with KDOAM-25 treatment. nih.govnih.gov

Preclinical in vivo Models and Animal Studies

While in vitro studies have demonstrated the potential of KDOAM-25, future investigations will require the use of in vivo models to assess its anti-tumor efficacy in a more complex biological system. nih.gov Proposed studies involve the use of xenograft models, where human cancer cells, such as those from uveal melanoma, are implanted into immunodeficient mice. nih.gov These models will be instrumental in evaluating the ability of KDOAM-25 to inhibit tumor growth and progression in a living organism. nih.gov The design of such studies would likely involve treating tumor-bearing mice with KDOAM-25 and monitoring tumor volume over time, as has been done with other KDM5 inhibitors.

In conjunction with efficacy studies, it is proposed that future animal models will also be used to evaluate the epigenetic changes induced by KDOAM-25 in tumor tissues. nih.gov This would involve the collection of tumor samples from treated animals and the analysis of histone methylation marks, particularly H3K4me3, which is the direct substrate of KDM5B. nih.gov Such studies would provide in vivo evidence of KDOAM-25's mechanism of action and its ability to modulate the epigenetic landscape of tumors. nih.gov This approach would help to establish a pharmacodynamic biomarker to correlate with the anti-tumor effects of the compound. nih.gov

Therapeutic Implications and Future Research Directions

KDM5 as a Therapeutic Target in Cancer Epigenetics

The lysine-specific demethylase 5 (KDM5) family of enzymes has emerged as a significant therapeutic target in the field of cancer epigenetics. sciencedaily.com These enzymes, which include four members (KDM5A-D), remove di- and tri-methyl marks from lysine (B10760008) 4 on histone H3 (H3K4me2/3), a modification generally associated with active gene transcription. nih.govnih.gov Aberrant activity and expression of KDM5 enzymes are linked to tumor initiation and progression. nih.gov

In many solid tumors, KDM5A and KDM5B act as oncogenes, while KDM5C and KDM5D may have tumor-suppressive functions. researchgate.netspandidos-publications.com Overexpression of KDM5A and KDM5B has been observed in a variety of cancers, including breast, prostate, lung, and liver cancer. spandidos-publications.comnih.govnih.gov This overexpression can lead to the repression of tumor suppressor genes involved in critical cellular processes like cell cycle control, invasion, and chemoresistance. researchgate.net For instance, KDM5A can repress the cyclin-dependent kinase inhibitor p27 to promote tumor malignancy. spandidos-publications.com The involvement of the KDM5 family in promoting de-differentiation, cancer metastasis, and drug resistance further underscores their potential as targets for cancer therapy. sciencedaily.comresearchgate.net Preclinical studies have suggested that inhibiting these enzymes can suppress tumorigenesis, providing a strong rationale for the development of KDM5 inhibitors for clinical use. nih.goviaea.org

KDM5 Family MemberTypical Role in Solid TumorsAssociated Cancer Types (Overexpression)
KDM5A (JARID1A/RBP2) Oncogenic researchgate.netspandidos-publications.comBreast, Lung, Gastric spandidos-publications.comnih.gov
KDM5B (JARID1B/PLU1) Oncogenic researchgate.netspandidos-publications.comBreast, Prostate, Melanoma, Liver nih.govnih.gov
KDM5C (JARID1C/SMCX) Tumor Suppressive researchgate.netspandidos-publications.comLinked to clear-cell renal cell carcinoma (inactivating mutations) spandidos-publications.com
KDM5D (JARID1D/SMCY) Tumor Suppressive nih.govGene deletion observed in prostate cancer nih.gov

KDOAM-25 as a Preclinical Tool Compound for Epigenetic Drug Discovery

KDOAM-25 is a potent, selective, and cell-active pan-inhibitor of the KDM5 family, making it a valuable tool for preclinical research in epigenetic drug discovery. nih.gov It was developed through structure-based design to effectively inhibit all four KDM5 enzymes. nih.gov Its utility as a research tool stems from its ability to specifically probe the biological functions of KDM5 demethylases. patsnap.com

In biochemical assays, KDOAM-25 demonstrates strong inhibitory activity against the KDM5 enzymes, with IC50 values in the nanomolar range. medchemexpress.com A key application of KDOAM-25 is in studying the role of H3K4 methylation in cellular processes. nih.gov Treatment of cancer cell lines with KDOAM-25 leads to a global increase in H3K4me3 levels, particularly at transcription start sites, confirming its on-target activity in a cellular context. nih.govmedchemexpress.com For example, in MM1S multiple myeloma cells, KDOAM-25 treatment not only increased H3K4 methylation but also impaired cell proliferation and induced a G1 cell-cycle arrest. nih.govmedchemexpress.com This makes KDOAM-25 an essential compound for elucidating the downstream consequences of KDM5 inhibition and for identifying cancer types that are most sensitive to this therapeutic strategy. nih.gov

Table: In Vitro Inhibitory Activity of KDOAM-25

Target Enzyme IC50 (nM)
KDM5A 71
KDM5B 19
KDM5C 69
KDM5D 69

Data sourced from MedchemExpress. medchemexpress.com

Combination Therapeutic Strategies in Preclinical Settings

A promising avenue for KDM5 inhibitors is their use in combination with other anticancer agents to achieve synergistic effects and overcome drug resistance. researchgate.net Preclinical studies have shown that inhibiting KDM5 can enhance the efficacy of various targeted therapies and chemotherapies.

In HER2-positive breast cancer cells, for instance, KDM5 inhibitors have demonstrated a synergistic effect when combined with HER2-targeting drugs like trastuzumab and lapatinib. nih.gov Another study highlighted the synergy between a KDM5 inhibitor and the DNA demethylating agent 5-aza-2'-deoxycytidine (DAC). nih.gov The combination of KDM5i and DAC led to an enhanced re-expression of hundreds of genes compared to DAC alone and synergistically inhibited the growth of luminal breast cancer cell lines. nih.gov

Furthermore, in the context of KMT2D mutant lymphomas, KDM5 inhibition has been shown to synergize with agents targeting B-cell receptor (BCR) signaling and the BCL2 pathway. biorxiv.orgbiorxiv.org By altering the expression of BCL2 family members, KDM5 inhibitors can sensitize cancer cells to other targeted agents. biorxiv.orgnih.gov In uveal melanoma, KDOAM-25 was identified as a compound capable of overcoming resistance to MEK inhibitors by targeting KDM5B. nih.gov These findings suggest that combining KDM5 inhibition with other treatments could be a powerful strategy to address the complexity and adaptability of cancer. ox.ac.uk

Development of Advanced KDM5 Inhibitors and Analogs

The validation of KDM5 as a therapeutic target has spurred significant efforts in academia and industry to develop potent and selective inhibitors. researchgate.net While early inhibitors often mimicked the enzyme's cofactor, α-ketoglutarate (2-OG), a major challenge has been achieving selectivity, not only against other 2-OG oxygenases but also among the four highly similar KDM5 family members. nih.gov

Structure-based drug design has been instrumental in the development of more advanced inhibitors, including KDOAM-25. nih.gov Crystallography studies revealing how different compounds bind to the active site of KDM5 enzymes have provided detailed blueprints for designing next-generation drugs with improved potency and selectivity. emory.eduecancer.org

One innovative approach has been the design of covalent KDM5 inhibitors. nih.gov These compounds are engineered to form a permanent bond with specific cysteine residues present only in the KDM5 subfamily, thereby offering a potential route to enhanced selectivity. nih.gov The ongoing development of diverse chemical scaffolds aims to produce a range of inhibitors with distinct properties, some of which may be suitable for clinical trials. researchgate.net The ultimate goal is to generate a toolkit of highly selective inhibitors for each KDM5 member to dissect their individual functions and develop more precise therapeutic agents.

Unexplored Biological Roles and Pathways of KDM5 Inhibition

While the role of KDM5 enzymes in transcriptional regulation via histone demethylation is well-established, there are many biological roles and pathways affected by their inhibition that remain poorly understood. nih.gov The functions of KDM5 demethylases are complex, extending beyond their catalytic activity to include roles in diverse nuclear processes like DNA replication and repair. nih.gov

Future research will likely focus on several unexplored areas. For example, some KDM5 members are implicated in the DNA damage response, suggesting that their inhibition could impact genome stability and potentially synergize with DNA-damaging agents. nih.gov Another emerging area is the connection between KDM5B and the anti-tumor immune response. nih.gov It has been suggested that KDM5B is required for immune evasion in melanoma, opening the possibility that KDM5 inhibitors could be used as a form of immunotherapy. nih.gov

Additionally, the interplay between KDM5 enzymes and other cellular signaling pathways is an area of active investigation. The functional cooperation between KDM5A and the retinoblastoma (RB) tumor suppressor protein to regulate cell cycle and differentiation highlights the complex cross-talk that occurs within the cell. nih.gov Understanding these less-defined, non-canonical functions will be critical for predicting the full spectrum of biological effects of KDM5 inhibitors and for identifying new therapeutic opportunities.

Methodological Advancements for Studying KDOAM-25 Effects

A variety of advanced molecular and cellular biology techniques are employed to characterize the effects of KDOAM-25 and other KDM5 inhibitors. These methods are crucial for confirming target engagement, understanding the mechanism of action, and identifying downstream biological consequences.

Immunofluorescence (IF) assays are a key tool for visualizing the effects of KDM5 inhibition on H3K4me3 levels within cells. nih.gov In this method, cells are treated with the inhibitor and then stained with specific antibodies that detect the H3K4me3 mark, allowing for a direct assessment of the compound's cellular activity. nih.govresearchgate.net

Chromatin Immunoprecipitation followed by sequencing (ChIP-seq) is a powerful, genome-wide technique used to map the specific locations of H3K4me3 marks. nih.gov By performing ChIP-seq on cells treated with KDOAM-25, researchers can identify the precise genes and regulatory regions, such as promoters and enhancers, that are affected by KDM5 inhibition. biorxiv.org This provides a global snapshot of the epigenetic reprogramming induced by the compound. nih.gov

Other essential methods include:

Cell Viability and Proliferation Assays: These are used to measure the anti-proliferative effects of KDOAM-25 on cancer cell lines. nih.govnih.gov

Flow Cytometry: This technique is used to analyze the cell cycle distribution of treated cells to determine if the compound causes arrest at specific phases (e.g., G1 arrest). nih.govresearchgate.net

Western Blotting: Used to measure changes in the levels of specific proteins, including KDM5 enzymes themselves and downstream pathway components. nih.gov

Drug Affinity Responsive Target Stability (DARTS) and Microscale Thermophoresis (MST): These are biophysical methods used to confirm the direct binding interaction between a compound like KDOAM-25 and its protein target, KDM5B. nih.gov

The development of novel platforms and assays, such as those for studying protein-RNA interactions or for multiomic analysis from single samples, will further enhance the ability to dissect the complex effects of KDM5 inhibition. youtube.comdrugdiscoverynews.com

Table of Mentioned Compounds

Compound Name Abbreviation / Other Names
KDOAM-25 (trihydrochloride) KDOAM-25
5-aza-2'-deoxycytidine DAC
Trastuzumab
Lapatinib

Q & A

Q. What standardized protocols are recommended for determining the IC50 of KDOAM-25 in cancer cell lines?

To quantify the inhibitory potency of KDOAM-25, use fluorescent cell-viability assays (e.g., resazurin-based or MTT assays) with a minimum 5–7-day incubation period to account for delayed effects. Dose-response curves should span concentrations from 1 μM to 100 μM, with MM1S multiple myeloma cells as a reference model (IC50 = 30 μM) . Validate results using orthogonal methods, such as flow cytometry for cell-cycle arrest (e.g., G1 phase accumulation in MM1S cells) .

Q. What in vitro assays are most reliable for assessing KDOAM-25’s impact on histone demethylase activity?

Employ chromatin immunoprecipitation followed by sequencing (ChIP-seq) to map H3K4me3 marks after KDOAM-25 treatment. Use MM1S cells treated with 30 μM KDOAM-25 for 72 hours and normalize against untreated controls . Pair this with enzymatic activity assays using recombinant KDM5 isoforms (e.g., KDM5B IC50 = 19 nM) to confirm target specificity .

Q. How should researchers address variability in KDOAM-25’s anti-proliferative effects across cell lines?

Conduct comparative proteomic or transcriptomic profiling between responsive (e.g., MM1S) and non-responsive cell lines to identify biomarkers of sensitivity. Prioritize cell lines with high baseline KDM5B expression, as KDOAM-25’s efficacy correlates with KDM5B activity .

Advanced Research Questions

Q. How can researchers resolve contradictions in KDOAM-25’s cell-specific efficacy, such as its inactivity in certain myeloma cells?

Investigate compensatory mechanisms, such as upregulation of alternative demethylases (e.g., KDM6A) or epigenetic modifiers. Use CRISPR-Cas9 to knockout KDM5B in responsive cell lines (e.g., MM1S) and assess resistance development. Cross-reference with RNA-seq data to identify pathways bypassing KDM5B inhibition .

Q. What methodological optimizations are required for ChIP-seq studies post-KDOAM-25 treatment?

Increase crosslinking duration (e.g., 15–30 minutes with formaldehyde) to preserve histone modifications in treated cells. Validate antibodies for H3K4me3 using peptide competition assays. Normalize sequencing depth to account for global H3K4me3 redistribution observed in KDOAM-25-treated MM1S cells .

Q. How does KDOAM-25’s inhibition of KDM5 isoforms intersect with its unexpected role in reducing SARS-CoV-2 pseudovirus entry?

Design dual-activity studies: (1) Measure ACE2 and TMPRSS2 mRNA levels via qPCR in Caco-2 cells treated with 10–50 μM KDOAM-25. (2) Use pseudotyped SARS-CoV-2 particles in ACE2-overexpressing HEK293T cells to quantify viral entry inhibition. Despite KDOAM-25 increasing ACE2 expression, its modulation of host chromatin accessibility may block viral fusion .

Q. What strategies mitigate off-target effects when using KDOAM-25 in neural crest stem cells (NCSCs)?

Titrate concentrations below 10 μM to avoid apoptosis and morphological disruption (observed at ≥10 μM). Combine KDOAM-25 with lineage-specific differentiation media to buffer cytotoxicity. Validate specificity using KDM5D knockout models, as KDOAM-25 inhibits KDM5D (IC50 = 69 nM) and may perturb neurogenic pathways .

Data Analysis & Interpretation

Q. How should researchers statistically analyze dose-dependent effects of KDOAM-25 in viability assays?

Apply nonlinear regression models (e.g., log(inhibitor) vs. response in GraphPad Prism) to calculate IC50 values. Report standard deviations from triplicate experiments and use ANOVA for multi-group comparisons (e.g., cell-cycle arrest in G1 vs. G2 phases) .

Q. What bioinformatics tools are recommended for analyzing ChIP-seq data from KDOAM-25-treated cells?

Use HOMER for peak calling and motif enrichment analysis. Compare H3K4me3 peaks to public datasets (e.g., ENCODE) to identify cell-specific regulatory elements. Integrate RNA-seq data to correlate chromatin changes with transcriptomic outcomes .

Experimental Design Considerations

Q. How can researchers optimize in vivo models for studying KDOAM-25’s anti-cancer effects?

Use xenograft models of MM1S cells in immunodeficient mice. Administer KDOAM-25 intraperitoneally at 10–30 mg/kg/day, monitoring tumor volume and H3K4me3 levels via immunohistochemistry. Include a control cohort treated with a pan-KDM inhibitor (e.g., GSK-J4) to benchmark efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.